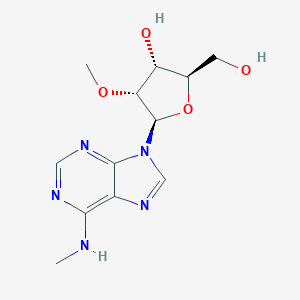
Sulodexide
概要
説明
Sulodexide is a highly purified mixture of glycosaminoglycans composed of heparan sulfate (80%) and dermatan sulfate (20%). It is used clinically for the prophylaxis and treatment of thromboembolic diseases . It has also demonstrated beneficial effects in animal models of reperfusion injury and the treatment of diabetic nephropathy .
Synthesis Analysis
Sulodexide increases Glutathione Synthesis and causes a pro-reducing shift in Glutathione-Redox State in HUVECs exposed to Oxygen–Glucose Deprivation . This suggests that the reduction in the ischemia-induced vascular endothelial cell injury through repressing apoptosis and oxidative stress associated with Sulodexide treatment may be due to an increase in GSH synthesis and modulation of the GSH redox system .Molecular Structure Analysis
Sulodexide is a mixture of glycosaminoglycans (GAGs) composed of dermatan sulfate (DS) and fast moving heparin (FMH). The average molecular weight of Sulodexide is 6500.0 Da (range 5000-8000) .Chemical Reactions Analysis
Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions. It is capable of inhibiting both anti-IIa and anti-Xa .Physical And Chemical Properties Analysis
Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin. It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans .科学的研究の応用
Inhibition of Arterial Contraction
Sulodexide (SDX) has been found to inhibit arterial contraction via the endothelium-dependent nitric oxide pathway . It is known for restoring the glycocalyx, offering endothelial protection, and regulating permeability . It also has antithrombotic and anti-inflammatory properties and has shown arterial vasodilatory effects .
Prevention of Hyperglycemia-Induced Endothelial Dysfunction
Sulodexide has been shown to prevent hyperglycemia-induced endothelial dysfunction in the retina . It has a protective effect against high glucose concentration-induced endothelial dysfunction in retinal arterioles .
Treatment of Vascular Diseases
Sulodexide has been used clinically for the prophylaxis and treatment of vascular diseases with an increased risk of thrombosis, including intermittent claudication, peripheral arterial occlusive disease, and post-myocardial infarction .
Treatment of Diabetic Kidney Disease
Sulodexide has been investigated for the treatment of diabetic kidney disease . It has been found to decrease the rate of albumin excretion in subjects with nephropathy .
Treatment of Diabetic Neuropathy
Sulodexide has also been explored as a treatment for diabetic neuropathy . This is a type of nerve damage that can occur with diabetes, often causing numbness and pain.
Healing of Diabetes-Associated Trophic Ulcers
Sulodexide has been found to accelerate the healing of diabetes-associated trophic ulcers . These are chronic wounds that occur in patients with diabetes, often due to poor circulation and nerve damage.
Treatment of Diabetic Retinopathy
Sulodexide has been found to reduce the impact of diabetic retinopathy . This is a diabetes complication that affects the eyes, potentially leading to blindness.
Improvement of Walking Distance in Peripheral Arterial Disease
Sulodexide has been shown to increase the pain-free and maximal walking distance in peripheral arterial disease . This is a common circulatory problem in which narrowed arteries reduce blood flow to the limbs.
作用機序
Target of Action
Sulodexide is a highly purified mixture of glycosaminoglycans composed of dermatan sulfate (DS) and fast-moving heparin (FMH) . The primary targets of Sulodexide are antithrombin III (AT III) and heparin cofactor II (HCII) . These targets play a crucial role in the coagulation system, where they inhibit thrombin and other serine proteases involved in blood clotting .
Mode of Action
Sulodexide exerts its anticoagulant and antithrombotic action through interactions with both AT and HCII . The thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, HCII catalysis by DS and antithrombin-III catalysis by FMH . It also exerts its antithrombotic activity through dose-dependent inhibition of activated coagulation factor X, as well as inhibition of platelet aggregation and activation of the circulating and parietal fibrinolytic system .
Biochemical Pathways
Sulodexide potentiates the antiprotease activities of both antithrombin III and heparin cofactor II simultaneously . This results in the inhibition of thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots . Additionally, it has been shown to have effects on the fibrinolytic system, platelets, endothelial cells, inflammation, and more recently metalloproteases .
Pharmacokinetics
Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin . It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans . Sulodexide is eliminated via the renal, fecal, and bile routes. The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours. The fecal and bile routes remove the rest of the drug over 48 hours, which accounts for 23.5+/-2.5% for both routes .
Result of Action
The administration of sulodexide results in the release of lipoprotein lipase and has been shown to reduce the circulating level of lipids . It has also shown to decrease the viscosity of both whole blood and plasma . Clinically, sulodexide is used for the prophylaxis and treatment of thromboembolic diseases . Research has also demonstrated the beneficial effects of sulodexide in animal models of reperfusion injury and the treatment of diabetic nephropathy .
Action Environment
The action of sulodexide is influenced by the environment within the body. For instance, the presence of an intact endothelium is critical for its action . Sulodexide exerts a concentration-dependent inhibition on arterial contraction, emphasizing the critical role of an intact endothelium and nitric oxide-mediated pathways in this process . This underscores Sulodexide’s potential in treating endothelial dysfunction-related pathologies .
Safety and Hazards
Sulodexide seems to be well tolerated. Most adverse effects reported are related to the GI system and seem to be transient in nature. Among others, adverse reactions are diarrhea, epigastralgia, dyspepsia, heartburn, and dizziness. Allergic reactions, such as skin rash, have also been reported but are very rare .
将来の方向性
特性
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYSXUXXBDSYRT-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206530 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH). | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulodexide | |
CAS RN |
57817-83-1, 57821-29-1 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6,2'-O-DIMETHYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



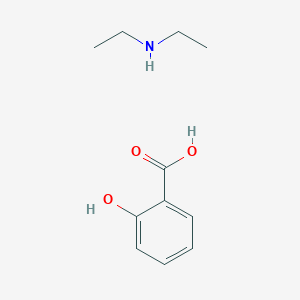
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)

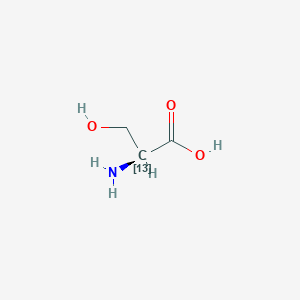
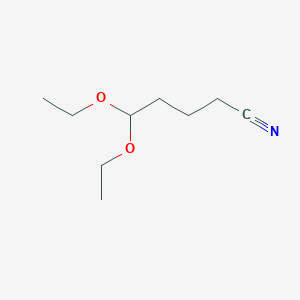
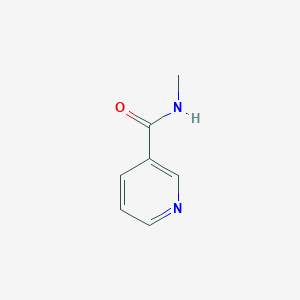
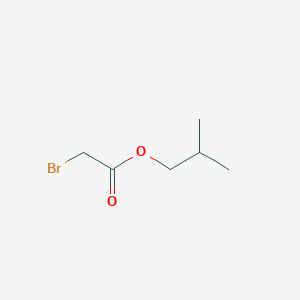
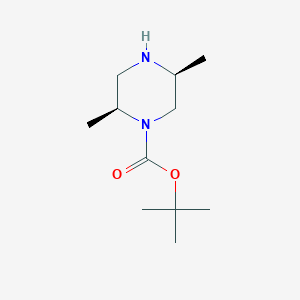
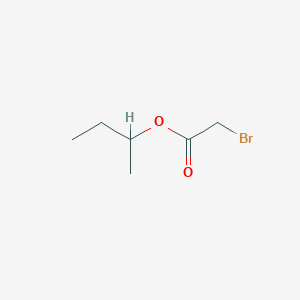
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)
